
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide" is a heterocyclic compound that is presumed to contain a sulfonamide group, which is a common feature in many therapeutic agents due to their potential biological activities. The presence of a pyrazole ring, which is often associated with antitumor properties, and a thiophene ring, a common motif in drug design, suggests that this compound may have interesting chemical and biological properties worth exploring .
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported, where the key precursors undergo various reactions to produce a diverse set of products. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate leads to a cyanoacetamido moiety that can further react to form different heterocyclic derivatives, including pyrazole and thiophene rings . Similarly, the synthesis of sulfonamido-containing heterocycles has been achieved by reacting a precursor with active methylene compounds, which could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings, which can influence the molecule's binding affinity and selectivity to biological targets. The pyrazole ring, in particular, is known for its role in the binding to various enzymes and receptors, which can be modified by substituents on the ring to enhance selectivity and potency .
Chemical Reactions Analysis
The reactivity of the compound is likely to be influenced by the functional groups present. The sulfonamide moiety can participate in various chemical reactions, including alkylation, which can lead to the formation of selective ligands for receptors such as the 5-HT7 receptor . The presence of the pyrazole and thiophene rings also opens up possibilities for reactions such as cyclization and condensation, which can be utilized to synthesize a wide range of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide" are not detailed in the provided papers, related compounds with sulfonamide groups and heterocyclic structures typically exhibit properties that make them suitable for drug development. These properties include good solubility, stability under physiological conditions, and the ability to form strong interactions with biological targets .
Relevant Case Studies
The antitumor activities of heterocyclic compounds similar to the compound have been evaluated, with many showing high inhibitory effects on various human cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer . Additionally, sulfonamide derivatives have been tested for antibacterial activity, with several compounds demonstrating high activities . Furthermore, N-alkylated arylsulfonamides have been identified as potent and selective antagonists for the 5-HT7 receptor, with promising antidepressant-like and pro-cognitive properties in animal models, indicating potential for the treatment of CNS disorders .
Aplicaciones Científicas De Investigación
Antibacterial Applications
Research into novel heterocyclic compounds containing a sulfonamido moiety has highlighted potential antibacterial applications. A precursor compound underwent reactions to produce derivatives with significant antibacterial activities, suggesting the utility of such compounds in developing new antibacterial agents. This study underscores the importance of exploring heterocyclic compounds with sulfonamido groups for antibacterial purposes (Azab, Youssef, & El-Bordany, 2013).
Synthesis and Reactivity
Research on the 1,3-dipolar cycloadditions and subsequent rearrangements of certain heterocyclic compounds has demonstrated the synthesis of CF3-substituted pyrazoles, showcasing the versatility of these compounds in producing a variety of derivatives through controlled reactions (Gladow, Doniz‐Kettenmann, & Reissig, 2014). Additionally, studies have shown the conversion of gem-dimethyl groups into cyclopropanes, revealing a novel pathway for synthesizing cyclopropane derivatives, which are valuable in various chemical syntheses (Giri, Wasa, Breazzano, & Yu, 2006).
Drug Metabolism Applications
The application of biocatalysis to drug metabolism has been demonstrated through the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems. This approach has successfully produced significant quantities of metabolites for structural characterization, offering a novel method for generating and studying drug metabolites (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Cyclopropane Derivatives Synthesis
The study on converting gem-dimethyl groups into cyclopropanes via Pd-catalyzed sequential C-H activation and radical cyclization provides insights into innovative methods for synthesizing cyclopropane derivatives, highlighting the potential for developing new synthetic routes in organic chemistry (Giri et al., 2006).
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-10-7-11(2)17(16-10)14(12-5-6-20-9-12)8-15-21(18,19)13-3-4-13/h5-7,9,13-15H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAYJJCCNUEFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNS(=O)(=O)C2CC2)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2532532.png)
![(E)-ethyl 2-(6-((pyrazine-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2532533.png)
![[1-(2-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2532535.png)
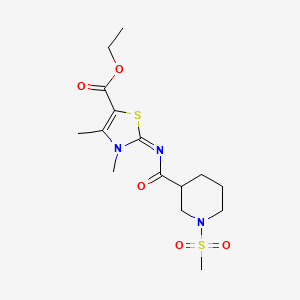
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2532537.png)
![3-(4-nitrophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2532538.png)
![Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B2532539.png)
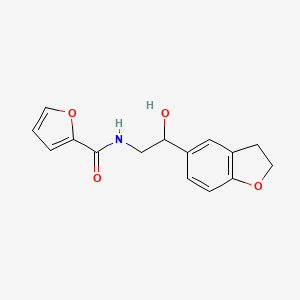
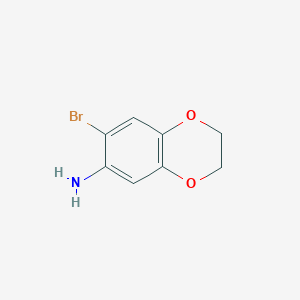
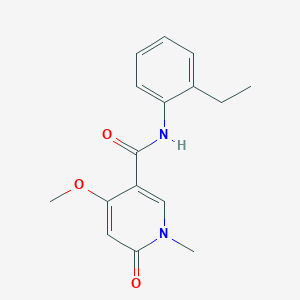
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2532549.png)
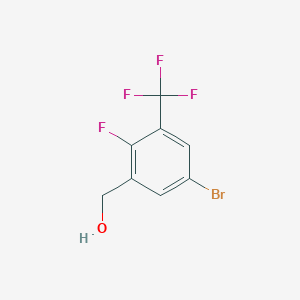
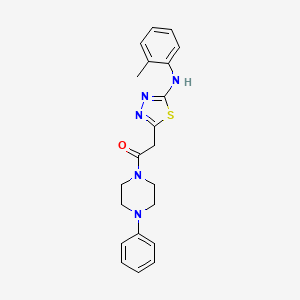
![7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2532554.png)